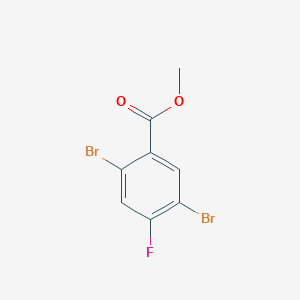
Cbz-DL-Dab(Alloc)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA: is a derivative of 2,4-diaminobutyric acid, a non-proteinogenic amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which facilitate selective deprotection and subsequent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The alpha-amino group is protected with a benzyloxycarbonyl (Z) group, while the gamma-amino group is protected with an allyloxycarbonyl (Alloc) group. The synthesis can be summarized as follows:
Protection of the alpha-amino group: The alpha-amino group of 2,4-diaminobutyric acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form the Z-protected intermediate.
Protection of the gamma-amino group: The Z-protected intermediate is then reacted with allyloxycarbonyl chloride in the presence of a base to form the final product, N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Z and Alloc protective groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Alloc Deprotection: Palladium(0) complexes, morpholine.
Peptide Coupling: Carbodiimides (EDC, DCC), coupling additives (HOBt, HOAt).
Major Products:
Deprotected Amino Acid: Removal of protective groups yields 2,4-diaminobutyric acid.
Peptides: Coupling reactions yield peptides with specific sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA is widely used in the synthesis of peptides due to its selective deprotection properties.
Biology:
Protein Engineering: This compound is used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA involves the selective protection and deprotection of amino groups, which allows for precise control over peptide synthesis. The protective groups prevent unwanted side reactions and enable the formation of specific peptide bonds .
Comparison with Similar Compounds
N-alpha-Fmoc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Similar protective groups but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Z group.
N-alpha-Boc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Uses a tert-butyloxycarbonyl (Boc) group for alpha-amino protection.
Uniqueness:
Selective Deprotection: The combination of Z and Alloc groups allows for selective deprotection under mild conditions, which is advantageous in complex peptide synthesis.
Versatility: The compound’s versatility in peptide synthesis makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C28H43N3O6 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
InChI Key |
YPBSZTLSVRWADJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)









![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)


